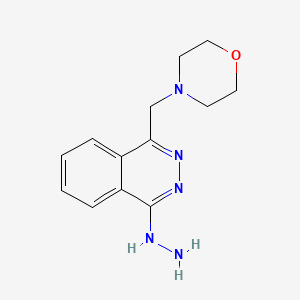
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₇N₅O. It is known for its unique structure, which includes a hydrazinyl group attached to a phthalazine ring, further connected to a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)piperidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)pyrrolidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)thiomorpholine
Uniqueness
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is unique due to its specific combination of a hydrazinyl group, phthalazine ring, and morpholine moiety.
Properties
Molecular Formula |
C13H17N5O |
|---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
[4-(morpholin-4-ylmethyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C13H17N5O/c14-15-13-11-4-2-1-3-10(11)12(16-17-13)9-18-5-7-19-8-6-18/h1-4H,5-9,14H2,(H,15,17) |
InChI Key |
DCLNWHCAVBTSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C(C3=CC=CC=C32)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















